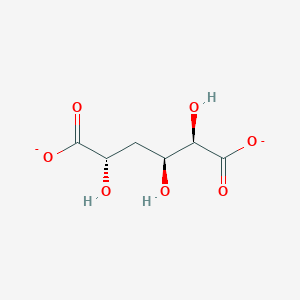
4-deoxy-D-glucarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Deoxyglucarate is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives It is structurally characterized by the absence of a hydroxyl group at the fourth carbon position of glucaric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Deoxyglucarate can be synthesized through the dehydration of D-glucarate. The process involves the removal of a hydroxyl group from the fourth carbon position, typically using a dehydratase enzyme. The reaction conditions often include a buffered solution with a specific pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of 4-Deoxyglucarate involves the fermentation of microorganisms such as Escherichia coli and Acinetobacter baylyi. These microorganisms are genetically engineered to express the necessary enzymes for the conversion of D-glucarate to 4-Deoxyglucarate. The process is carried out in bioreactors under controlled conditions to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 4-Deoxyglucarate undergoes several types of chemical reactions, including:
Oxidation: Conversion to keto-deoxyglucarate.
Reduction: Formation of deoxyglucaric acid.
Substitution: Replacement of functional groups at specific carbon positions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often requires catalysts such as palladium on carbon or specific enzymes to facilitate the reaction.
Major Products:
Oxidation: Keto-deoxyglucarate.
Reduction: Deoxyglucaric acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Deoxyglucarate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of 4-Deoxyglucarate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for dehydratase and decarboxylase enzymes, leading to the formation of keto-deoxyglucarate and other intermediates. These intermediates can enter the citric acid cycle, contributing to energy production and other cellular processes .
Comparison with Similar Compounds
D-Glucarate: A precursor to 4-Deoxyglucarate, involved in similar metabolic pathways.
Keto-deoxyglucarate: An oxidation product of 4-Deoxyglucarate.
Deoxyglucaric Acid: A reduction product of 4-Deoxyglucarate.
Uniqueness: 4-Deoxyglucarate is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in metabolic pathways make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H8O7-2 |
|---|---|
Molecular Weight |
192.12 g/mol |
IUPAC Name |
(2R,3S,5S)-2,3,5-trihydroxyhexanedioate |
InChI |
InChI=1S/C6H10O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2-4,7-9H,1H2,(H,10,11)(H,12,13)/p-2/t2-,3-,4+/m0/s1 |
InChI Key |
WZLURCXZSPTANB-YVZJFKFKSA-L |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[O-])O)O)[C@@H](C(=O)[O-])O |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)C(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


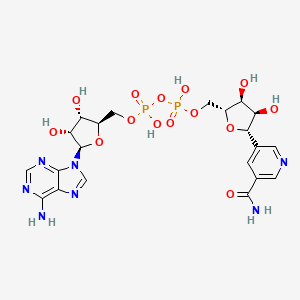
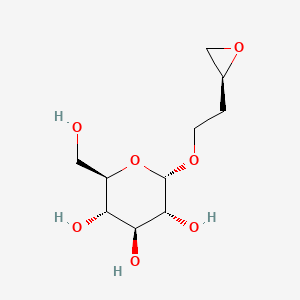
![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B10777773.png)
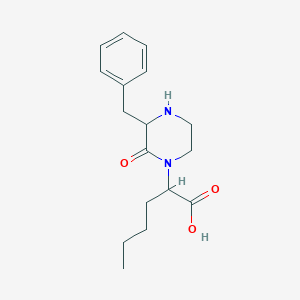

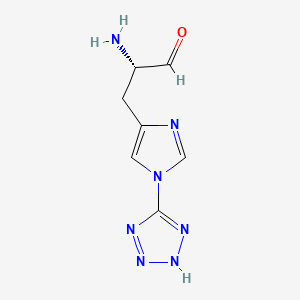
![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
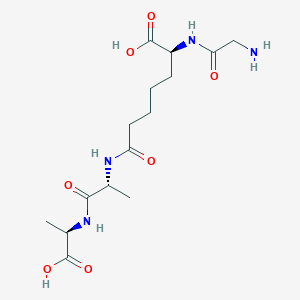
![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)

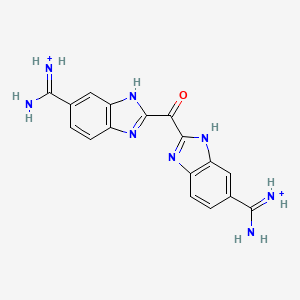
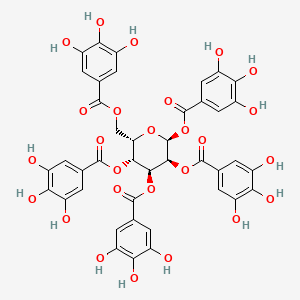
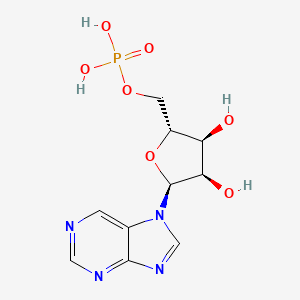
![(2S,3S)-3-(4-hydroxyphenyl)-2-[4-[(2S)-2-pyrrolidin-1-ylpropoxy]phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol](/img/structure/B10777853.png)
